molecular formula C10H12N2O3 B14840551 Ethyl (6-amino-5-formylpyridin-2-YL)acetate

Ethyl (6-amino-5-formylpyridin-2-YL)acetate

Cat. No.: B14840551
M. Wt: 208.21 g/mol
InChI Key: MBLJOEHIFRDMRB-UHFFFAOYSA-N
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Description

Ethyl (6-amino-5-formylpyridin-2-YL)acetate is a heterocyclic compound that features a pyridine ring substituted with an amino group, a formyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-amino-5-formylpyridin-2-YL)acetate typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The process may include:

    Nitration and Reduction: Nitration of a pyridine derivative followed by reduction to introduce the amino group.

    Formylation: Introduction of the formyl group via a Vilsmeier-Haack reaction.

    Esterification: Finally, esterification with ethyl acetate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-amino-5-formylpyridin-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the amino group to a more reactive intermediate.

Major Products

    Oxidation: Ethyl (6-amino-5-carboxypyridin-2-YL)acetate.

    Reduction: Ethyl (6-amino-5-hydroxymethylpyridin-2-YL)acetate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (6-amino-5-formylpyridin-2-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (6-amino-5-formylpyridin-2-YL)acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The formyl and amino groups can form hydrogen bonds and other interactions with biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl (6-amino-5-formylpyridin-2-YL)acetate can be compared with other pyridine derivatives such as:

    Ethyl (6-amino-5-carboxypyridin-2-YL)acetate: Similar structure but with a carboxylic acid group instead of a formyl group.

    Ethyl (6-amino-5-hydroxymethylpyridin-2-YL)acetate: Contains a hydroxymethyl group instead of a formyl group.

    Ethyl (6-amino-5-methylpyridin-2-YL)acetate: Features a methyl group instead of a formyl group.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-(6-amino-5-formylpyridin-2-yl)acetate

InChI

InChI=1S/C10H12N2O3/c1-2-15-9(14)5-8-4-3-7(6-13)10(11)12-8/h3-4,6H,2,5H2,1H3,(H2,11,12)

InChI Key

MBLJOEHIFRDMRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=C(C=C1)C=O)N

Origin of Product

United States

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